Breviscapine

Description

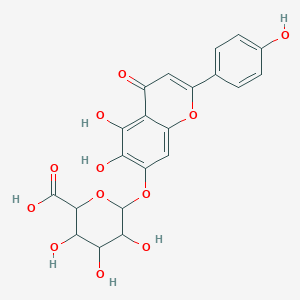

Structure

3D Structure

Properties

IUPAC Name |

6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-22,24-28H,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSISFGPUUYILV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Scutellarin: An In-Depth Technical Guide on the Core Active Component of Breviscapine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Scutellarin, the principal bioactive flavonoid derived from Erigeron breviscapus and the primary active component of the traditional Chinese medicine Breviscapine. Scutellarin has garnered significant scientific interest due to its multifaceted pharmacological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and vasodilatory effects. This document details the extraction, purification, and analytical methodologies for Scutellarin, along with in-depth experimental protocols for evaluating its biological activities. Quantitative data from numerous preclinical studies, including pharmacokinetic parameters and IC50 values, are systematically presented in tabular format for comparative analysis. Furthermore, this guide elucidates the key signaling pathways modulated by Scutellarin, such as MAPK, NF-κB, and others, with detailed visualizations using Graphviz to facilitate a deeper understanding of its mechanisms of action. This resource is intended to serve as a valuable tool for researchers and professionals engaged in the discovery and development of novel therapeutics based on this promising natural product.

Introduction

This compound, a crude extract from the herb Erigeron breviscapus, has a long history of use in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1] Modern phytochemical research has identified Scutellarin (4′,5,6,7-tetrahydroxyflavone-7-O-glucuronide) as its main active ingredient, often comprising over 85-90% of the extract.[1][2] Scutellarin's therapeutic potential stems from its diverse pharmacological effects, which include improving microcirculation, inhibiting platelet aggregation, and exerting powerful antioxidant and anti-inflammatory actions.[3][4] Despite its promising bioactivities, the clinical application of Scutellarin is challenged by its low oral bioavailability and short biological half-life.[1][5] This guide aims to provide a detailed technical resource on Scutellarin, covering its extraction, experimental evaluation, quantitative pharmacological data, and molecular mechanisms of action to support further research and development.

Extraction and Purification of Scutellarin

The isolation of high-purity Scutellarin from Erigeron breviscapus is a critical first step for research and drug development. Various chromatographic techniques have been optimized for this purpose.

Experimental Protocol: Extraction and Purification

2.1.1. Macroporous Resin Adsorption Chromatography

This method is effective for the initial enrichment of Scutellarin from the crude extract.

-

Preparation of Crude Extract:

-

Air-dried and powdered Erigeron breviscapus is refluxed with 70-80% ethanol.

-

The ethanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Macroporous Resin Chromatography:

-

The crude extract is dissolved in water and loaded onto a pre-treated macroporous resin column (e.g., HPD-800).

-

The column is washed with deionized water to remove impurities.

-

Scutellarin is eluted with a gradient of ethanol (e.g., 30-70%).

-

Fractions are collected and monitored by HPLC. Fractions with high Scutellarin content are pooled and concentrated. This process can increase the Scutellarin content significantly, for instance, from 2.61% to 40.96% with a recovery yield of 95.01%.[6]

-

2.1.2. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids solid supports, offering high recovery and purity. A two-step HSCCC purification has been reported to yield Scutellarin with a purity of 95.6%.[7]

-

First Step HSCCC:

-

Solvent System: n-hexane-ethyl acetate-methanol-acetic acid-water (1:6:1.5:1:4, v/v/v/v/v).

-

Procedure: The crude extract enriched by macroporous resin is subjected to HSCCC with the selected solvent system.

-

-

Second Step HSCCC:

-

Solvent System: ethyl acetate-n-butanol-acetonitrile-0.1% HCl (5:2:5:10, v/v/v/v).

-

Procedure: The partially purified Scutellarin from the first step is further purified using the second solvent system to achieve high purity.

-

In Vitro Biological Activity Assays

A variety of in vitro assays are employed to characterize the pharmacological properties of Scutellarin.

Experimental Protocol: Antioxidant Activity Assays

3.1.1. DPPH Radical Scavenging Assay

-

Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

In a 96-well plate, add various concentrations of Scutellarin to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. Ascorbic acid is typically used as a positive control.

-

Calculate the scavenging activity and determine the IC50 value.

3.1.2. ABTS Radical Scavenging Assay

-

Generate the ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation by reacting ABTS solution with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol to a specific absorbance at 734 nm.

-

Add different concentrations of Scutellarin to the ABTS•+ solution.

-

After a defined incubation period, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value.

Experimental Protocol: Anti-inflammatory Activity Assay

3.2.1. Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages (RAW 264.7 cells)

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of Scutellarin for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

Measure the nitrite concentration in the culture supernatant using the Griess reagent.

-

Assess cell viability using the MTT or CCK-8 assay to rule out cytotoxicity.

-

Determine the concentration of Scutellarin that inhibits NO production by 50% (IC50).

Experimental Protocol: Western Blot Analysis of Signaling Pathways

This protocol provides a general framework for analyzing the effect of Scutellarin on the MAPK and NF-κB signaling pathways in a relevant cell line (e.g., LPS-stimulated RAW 264.7 cells or H2O2-stimulated PC12 cells).

-

Cell Culture and Treatment: Plate cells and treat with Scutellarin at various concentrations for a specified duration, followed by stimulation with an appropriate agonist (e.g., LPS, H2O2).

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions include:

-

Phospho-p38 MAPK (1:1000)

-

Total p38 MAPK (1:1000)

-

Phospho-JNK (1:1000)

-

Total JNK (1:1000)

-

Phospho-ERK1/2 (1:1000)

-

Total ERK1/2 (1:1000)

-

Phospho-NF-κB p65 (Ser536) (1:1000)[8]

-

Total NF-κB p65 (1:1000)

-

Phospho-IκBα (1:1000)

-

Total IκBα (1:1000)

-

β-actin (1:5000) or GAPDH (1:5000) as a loading control.

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

In Vivo Preclinical Studies

Animal models are crucial for evaluating the therapeutic efficacy and pharmacokinetic profile of Scutellarin. The Middle Cerebral Artery Occlusion (MCAO) model in rodents is widely used to study the neuroprotective effects of Scutellarin in ischemic stroke.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

-

Animal Preparation: Anesthetize adult male Sprague-Dawley or Wistar rats.

-

Surgical Procedure:

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Insert a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After a defined period of occlusion (e.g., 90-120 minutes), withdraw the filament to allow for reperfusion.

-

-

Drug Administration: Administer Scutellarin (e.g., 20-80 mg/kg) intravenously or intraperitoneally at the onset of reperfusion or as a pre-treatment.

-

Neurological Deficit Scoring: Evaluate neurological function at various time points post-MCAO (e.g., 24 hours, 72 hours) using a standardized scoring system (e.g., Zea Longa's 5-point scale).

-

Infarct Volume Measurement:

-

At the end of the experiment, euthanize the animals and harvest the brains.

-

Slice the brains into coronal sections.

-

Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.

-

Quantify the infarct volume using image analysis software.

-

-

Histological and Molecular Analysis: Brain tissue can be further processed for histological staining (e.g., H&E, Nissl) to assess neuronal damage and for molecular analyses such as Western blotting or immunohistochemistry to investigate the underlying mechanisms.

Quantitative Data

The following tables summarize key quantitative data for Scutellarin from various preclinical studies.

Table 1: Pharmacokinetic Parameters of Scutellarin

| Species | Route of Administration | Dose | Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Half-life (t1/2) (h) | Reference |

| Rat | Oral | 34 mg/kg | 2.20 | 1.0 and 5.0 (double peak) | - | - | [9] |

| Rat | Oral | 400 mg/kg | - | - | - | - | [4] |

| Rat | Intraperitoneal | - | - | - | - | - | [5] |

| Dog | Intravenous | 120 mg | - | - | - | 0.87 | [10] |

| Human | Oral | 60 mg | - | 7.85 ± 1.62 | 87.0 ± 29.1 (metabolite) | - | [11] |

| Human | Oral | 120 mg | - | 7.0 ± 2.3 | 900 ± 500 | 8.6 ± 1.4 |

Note: The bioavailability of Scutellarin is generally low due to extensive metabolism.

Table 2: IC50 Values of Scutellarin for Various Biological Activities

| Biological Activity | Assay/Cell Line | IC50 (µM) | Reference |

| Antioxidant (DPPH scavenging) | 25.3 ± 1.2 | ||

| Antioxidant (ABTS scavenging) | 12.7 ± 0.6 | ||

| Anti-inflammatory (COX-2 inhibition) | 4.72 (as µg/mL) | [4] | |

| Anti-inflammatory (5-LOX inhibition) | 3.36 (as µg/mL) | [4] | |

| Anticancer (Glioblastoma U251 cells) | CCK-8 | 270.6 | |

| Anticancer (Glioblastoma LN229 cells) | CCK-8 | 296.2 |

Note: IC50 values can vary depending on the specific experimental conditions.

Molecular Mechanisms of Action and Signaling Pathways

Scutellarin exerts its pharmacological effects by modulating multiple key signaling pathways.

Anti-inflammatory Mechanisms

Scutellarin's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

-

NF-κB Pathway: Scutellarin inhibits the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to a downregulation of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.

-

MAPK Pathway: Scutellarin has been shown to suppress the phosphorylation of key MAPKs, including p38, JNK, and ERK. By inhibiting these kinases, Scutellarin reduces the activation of downstream transcription factors involved in the inflammatory response.

Neuroprotective Mechanisms

In the context of cerebral ischemia-reperfusion injury, Scutellarin's neuroprotective effects are attributed to its ability to:

-

Reduce Oxidative Stress: By scavenging free radicals and upregulating endogenous antioxidant enzymes.

-

Inhibit Apoptosis: By modulating the expression of Bcl-2 family proteins and inhibiting caspase activation.

-

Attenuate Excitotoxicity: By regulating neurotransmitter levels and their receptor activities.

Other Signaling Pathways

Scutellarin has also been reported to modulate other signaling pathways, including:

-

PI3K/Akt Pathway: Involved in cell survival and proliferation.

-

Nrf2/ARE Pathway: A key regulator of the antioxidant response.

-

TGF-β Pathway: Implicated in tissue fibrosis and inflammation.

-

JAK/STAT Pathway: Involved in cytokine signaling and immune responses.

Visualizations

Signaling Pathways

References

- 1. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 2. Clinical benefits and pharmacology of scutellarin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review on the pharmacological effects and pharmacokinetics of scutellarein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phospho-NF-κB p65 (Ser536) (93H1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 8. file.yizimg.com [file.yizimg.com]

- 9. Study on Pharmacokinetics of Scutellarin in Rats [journal11.magtechjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of scutellarin in human plasma by LC-MS method and its clinical pharmacokinetics in Chinese healthy volunteers [manu41.magtech.com.cn]

Pharmacological Profile of Erigeron breviscapus Flavonoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erigeron breviscapus (Vant.) Hand.-Mazz., a traditional Chinese medicine, is a rich source of bioactive flavonoids that have garnered significant attention for their therapeutic potential. This technical guide provides an in-depth overview of the pharmacological profile of flavonoids derived from Erigeron breviscapus, with a focus on their neuroprotective, anti-inflammatory, and antioxidant properties. The information presented herein is intended to support further research and drug development efforts in this promising area. The primary bioactive flavonoids discussed include scutellarin, apigenin, and their glycosides, which are considered the main active components of this plant.[1][2]

Quantitative Pharmacological Data

The pharmacological effects of Erigeron breviscapus flavonoids have been quantified in numerous preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo investigations.

Table 1: Neuroprotective Effects of Erigeron breviscapus Flavonoids

| Compound/Extract | Model | Key Parameters | Results | Reference |

| Scutellarin | Middle Cerebral Artery Occlusion (MCAO) in rats (in vivo) | Infarct Volume | 20 and 60 mg/kg i.p. administration significantly diminished the percentage of brain infarct volume. | --INVALID-LINK-- |

| Scutellarin | MCAO in rats (in vivo) | Neurological Score | 20 and 60 mg/kg i.p. administration improved the neurological score. | --INVALID-LINK-- |

| Scutellarin | Oxygen-Glucose Deprivation (OGD) in primary cortical neurons (in vitro) | Apoptotic Cells | 25, 50, and 100 μM pretreatment decreased the percentage of apoptotic cells. | --INVALID-LINK-- |

| Scutellarin | OGD in primary cortical neurons (in vitro) | Reactive Oxygen Species (ROS) Generation | 25, 50, and 100 μM pretreatment inhibited ROS generation. | --INVALID-LINK-- |

| Apigenin | Cobalt Chloride (CoCl₂) induced injury in PC12 cells (in vitro) | Cell Viability | Pretreatment with 10 µg/mL apigenin significantly enhanced cell viability to 73.78 ± 3.35%. | --INVALID-LINK-- |

| Apigenin | CoCl₂ induced injury in PC12 cells (in vitro) | Apoptosis Rate | Pretreatment with apigenin significantly lowered the apoptosis rate from 83.3% ± 3.4% to 35.8% ± 3.1%. | --INVALID-LINK-- |

| Apigenin | APP/PS1 mice (Alzheimer's Disease model) (in vivo) | Insoluble Aβ₁-₄₀ and Aβ₁-₄₂ levels | Chronic treatment lowered insoluble Aβ₁-₄₀ and Aβ₁-₄₂ levels by 20% and 19.8%, respectively. | --INVALID-LINK-- |

Table 2: Anti-inflammatory Effects of Erigeron breviscapus Flavonoids

| Compound/Extract | Model | Key Parameters | Results | Reference |

| E. breviscapus Extract (EBE) | Carrageenan-induced paw edema in rats (in vivo) | Paw Volume | Oral administration of EBE (200 and 600 mg/kg) significantly reduced paw edema. | --INVALID-LINK-- |

| E. breviscapus Extract (EBE) | LPS-induced RAW 264.7 macrophages (in vitro) | Nitric Oxide (NO) Production | EBE (300 µg/mL) reduced LPS-induced NO generation. | --INVALID-LINK-- |

| E. breviscapus Extract (EBE) | MIA-induced osteoarthritis in rats (in vivo) | Serum IL-1β and IL-6 | EBE (300 mg/kg) dose-dependently decreased serum concentrations of IL-1β and IL-6. | --INVALID-LINK-- |

| Scutellarin | IL-1β-induced mouse chondrocytes (in vitro) | Gene expression of inflammatory mediators | Pretreatment with 15, 30, or 60 μM SCU inhibited the expression of iNOS, COX-2, MMP-1, MMP-3, MMP-13, ADAMTS-4, and ADAMTS-5. | --INVALID-LINK-- |

| Scutellarein | LPS-induced NO production in RAW 264.7 cells (in vitro) | IC₅₀ Value | 7.2 to 27.8 μM | --INVALID-LINK-- |

Table 3: Antioxidant Effects of Erigeron breviscapus Flavonoids

| Compound/Extract | Assay | Key Parameters | Results | Reference |

| Breviscapine | DPPH radical scavenging | Scavenging activity | Demonstrated effective scavenging activity. | --INVALID-LINK-- |

| This compound | Superoxide anion radical scavenging | Scavenging activity | Demonstrated effective scavenging activity. | --INVALID-LINK-- |

| This compound | Nitric oxide radical scavenging | Scavenging activity | Demonstrated effective scavenging activity. | --INVALID-LINK-- |

| This compound | Ferric Reducing Antioxidant Power (FRAP) | FRAP value | 1.22 to 6.74 x 10⁻⁵ mmol at concentrations of 7.8 µg/ml to 250 µg/ml. | --INVALID-LINK-- |

| This compound | Lipid peroxidation inhibition | Inhibition extent | 38.5% inhibition of Fe²⁺ induced lipid peroxidation in rat liver homogenates at the highest concentration tested. | --INVALID-LINK-- |

| E. breviscapus polyphenols | DPPH radical scavenging | Scavenging ability | 86.45% | --INVALID-LINK-- |

| E. breviscapus polyphenols | ABTS⁺ radical scavenging | Scavenging ability | 91.05% | --INVALID-LINK-- |

| E. breviscapus polyphenols | H₂O₂ scavenging | Scavenging activity | 91.52% | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacological evaluation of Erigeron breviscapus flavonoids.

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD)

This protocol describes an in vitro model to simulate ischemic stroke conditions.

Objective: To assess the neuroprotective effects of Erigeron breviscapus flavonoids against neuronal injury induced by oxygen and glucose deprivation.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12) or primary cortical neurons.

-

Cell culture medium (e.g., DMEM, Neurobasal).

-

Glucose-free medium (e.g., BSS0 solution: 116 mM NaCl, 5.4 mM KCl, 0.8 mM MgSO₄, 1 mM NaH₂PO₄·H₂O, 26.2 mM NaHCO₃, 10 mM HEPES, 0.01 mM glycine, and 1.8 mM CaCl₂, pH 7.3).[3]

-

Hypoxia incubator chamber (e.g., 1% O₂, 5% CO₂, 94% N₂).

-

Test compounds (Erigeron breviscapus flavonoids).

-

Reagents for cell viability/toxicity assessment (e.g., MTT, LDH assay kits).

-

Reagents for apoptosis detection (e.g., Annexin V-FITC/PI staining kit).

Procedure:

-

Cell Culture: Culture neuronal cells to 80-90% confluency in a standard CO₂ incubator (37°C, 5% CO₂).

-

Pre-treatment: Treat the cells with varying concentrations of Erigeron breviscapus flavonoids or vehicle control for a specified period (e.g., 1-24 hours) prior to OGD.

-

Oxygen-Glucose Deprivation:

-

Wash the cells with glucose-free medium.

-

Replace the culture medium with glucose-free medium.

-

Place the cells in a hypoxia incubator chamber for a duration of 2 to 24 hours, depending on the cell type and desired injury severity.[4]

-

-

Reperfusion/Reoxygenation:

-

Remove the cells from the hypoxia chamber.

-

Replace the glucose-free medium with regular, glucose-containing culture medium.

-

Return the cells to the normoxic CO₂ incubator for a reperfusion period (e.g., 24 or 72 hours).[4]

-

-

Assessment of Neuroprotection:

-

Cell Viability: Measure cell viability using the MTT assay or quantify cytotoxicity by measuring LDH release into the culture medium.

-

Apoptosis: Determine the percentage of apoptotic cells using flow cytometry after staining with Annexin V-FITC and Propidium Iodide.

-

Reactive Oxygen Species (ROS) Measurement: Quantify intracellular ROS levels using fluorescent probes like DCFH-DA.

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol details a widely used in vivo model for screening anti-inflammatory activity.

Objective: To evaluate the anti-inflammatory effects of Erigeron breviscapus flavonoids in an acute inflammation model.

Materials:

-

Rodents (e.g., Wistar or Sprague-Dawley rats).

-

Carrageenan (1% w/v solution in sterile saline).

-

Test compounds (Erigeron breviscapus flavonoids).

-

Positive control (e.g., Indomethacin, 10 mg/kg).

-

Vehicle control (e.g., saline, distilled water with Tween 80).

-

Plethysmometer or calipers for measuring paw volume/thickness.

Procedure:

-

Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Administration:

-

Divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test compound).

-

Administer the test compounds, positive control, or vehicle orally or via intraperitoneal injection.

-

-

Induction of Inflammation:

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[5]

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).[6]

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

-

Biochemical and Histopathological Analysis (Optional):

-

At the end of the experiment, animals can be euthanized, and the paw tissue collected for measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), and enzymes (e.g., COX-2, iNOS) via ELISA, qPCR, or Western blotting, as well as for histopathological examination.[6]

-

Signaling Pathways and Mechanisms of Action

Erigeron breviscapus flavonoids exert their pharmacological effects by modulating key signaling pathways involved in inflammation, neuronal survival, and oxidative stress.

Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune response and plays a significant role in inflammation. Fermented Erigeron breviscapus has been shown to modulate the TLR4/MyD88/NF-κB signaling pathway.[2] Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 recruits the adaptor protein MyD88, initiating a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. Erigeron breviscapus flavonoids, particularly scutellarin, can inhibit this pathway by preventing the activation and nuclear translocation of NF-κB.[7] This leads to a reduction in the production of pro-inflammatory mediators.

Caption: Inhibition of the TLR4/NF-κB pathway by E. breviscapus flavonoids.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The MAPK signaling pathways, including ERK, JNK, and p38, are crucial in regulating cellular processes such as inflammation, apoptosis, and cell survival. Scutellarin has been shown to inhibit the phosphorylation of JNK and p38 MAPKs, without affecting ERK.[[“]] By modulating these pathways, Erigeron breviscapus flavonoids can influence the expression of various downstream targets involved in both inflammatory and neurodegenerative processes.

Caption: Modulation of MAPK signaling pathways by E. breviscapus flavonoids.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for evaluating the pharmacological properties of Erigeron breviscapus flavonoids.

Caption: General experimental workflow for pharmacological evaluation.

Conclusion

The flavonoids from Erigeron breviscapus exhibit a robust pharmacological profile characterized by significant neuroprotective, anti-inflammatory, and antioxidant activities. The data and protocols presented in this guide underscore the therapeutic potential of these natural compounds. The modulation of key signaling pathways such as TLR4/NF-κB and MAPK provides a mechanistic basis for their observed effects. Further research, including well-designed clinical trials, is warranted to fully elucidate the clinical utility of Erigeron breviscapus flavonoids in the treatment of neurodegenerative and inflammatory diseases.

References

- 1. Metabolism and Pharmacological Mechanisms of Active Ingredients in Erigeron breviscapus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fermented Erigeron breviscapus flavonoids: anti-pseudorabies virus efficacy and mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxygen-Glucose-Deprivation (OGD) Injury [bio-protocol.org]

- 4. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

Breviscapine's Neuroprotective Mechanisms: A Technical Guide for Researchers

An In-depth Exploration of the Core Molecular Pathways and Experimental Evidence

Introduction

Breviscapine, a flavonoid extract from Erigeron breviscapus, has garnered significant attention for its neuroprotective properties, showing promise in the context of various neurological disorders, including ischemic stroke, traumatic brain injury (TBI), and Alzheimer's disease.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's neuroprotective effects, tailored for researchers, scientists, and drug development professionals. We delve into the core signaling pathways, present quantitative data from key studies, and provide detailed experimental methodologies to facilitate further research and development in this field.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating signaling pathways involved in inflammation, oxidative stress, apoptosis, and autophagy. Its active component, scutellarin, is a major contributor to these pharmacological activities.[4][5]

Anti-inflammatory and Anti-oxidant Pathways

This compound demonstrates potent anti-inflammatory and anti-oxidant properties, which are crucial in mitigating the secondary injury cascades that follow a primary neurological insult.

-

Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway: this compound has been shown to significantly reduce the expression of key components of the Toll-like receptor 4 (TLR4) signaling pathway, including TLR4, MyD88, and the subsequent activation of NF-κB.[6] This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[7]

-

Modulation of the Nrf2/ARE Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound is thought to induce a conformational change in Keap1, potentially through the modification of its cysteine residues, leading to the dissociation and nuclear translocation of Nrf2.[8][9][10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of a battery of antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[2]

-

Regulation of MAPK Pathways: this compound has been observed to modulate the activity of mitogen-activated protein kinases (MAPKs). Specifically, it can inhibit the phosphorylation of p38 MAPK, which is involved in inflammatory and apoptotic processes.[11][12]

Anti-Apoptotic Mechanisms

This compound protects neurons from programmed cell death through the regulation of key apoptotic and anti-apoptotic proteins.

-

Inhibition of the GSK3β Signaling Pathway: this compound has been shown to inhibit the activity of glycogen synthase kinase 3 beta (GSK3β).[13] It promotes the inhibitory phosphorylation of GSK3β at Ser9 and decreases the activating phosphorylation at Tyr216. This inhibition of GSK3β leads to a reduction in the expression of the pro-apoptotic protein caspase-3.[14][15][16]

-

Modulation of the Bcl-2 Family Proteins: this compound upregulates the expression of the anti-apoptotic protein Bcl-2 while downregulating the expression of the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio is a critical determinant of cell survival.

-

p38/p53/NT4 Pathway Regulation: In the context of Alzheimer's disease, this compound has been found to regulate the p38/p53/NT4 pathway, contributing to its neuroprotective effects against Aβ-induced toxicity.[4]

Regulation of Autophagy

Autophagy is a cellular degradation process that can have both protective and detrimental roles in neurological diseases. This compound appears to modulate autophagy to promote neuronal survival.

-

Inhibition of Excessive Autophagy: In models of cerebral ischemia, this compound has been shown to attenuate excessive autophagy. It achieves this by downregulating the expression of Beclin-1 and the ratio of LC3-II to LC3-I, key markers of autophagosome formation.[17][18][19][20][21]

Quantitative Data on this compound's Neuroprotective Effects

The following tables summarize quantitative data from various preclinical studies, providing insights into the efficacy of this compound and its active component, scutellarin.

| Parameter | Experimental Model | Treatment | Result | Reference |

| IC50 | SH-SY5Y Neuroblastoma Cells | Scutellarin | 117.8 μM | [1][2][4] |

| U251 and LN229 Glioma Cells | Scutellarin | 267.4 μM and 286.1 μM, respectively | [22] | |

| Infarct Volume Reduction | Rat MCAO Model | This compound (50 mg/kg) | Significant reduction | [5] |

| Rat MCAO Model | Vehicle | 64% ± 3% of area at risk | [23] | |

| Rat MCAO Model | DMI-4983 (5, 10, 20 mg/kg) | 52% ± 3%, 50% ± 2%, 45% ± 3% of area at risk | [23] | |

| Rat MCAO Model | Resistin (4 µg/kg) | Reduction from 52.67 ± 4.67 to 34.08 ± 6.04% | [21] | |

| Mouse MCAO Model | Cerebrolysin (2.5 ml/kg) | Dose-dependent reduction | [24] | |

| Neurological Deficit | Rat MCAO Model | This compound (50 mg/kg) | Significant improvement in mNSS | [5] |

| Rat TBI Model | This compound (75 μg, i.c.v.) | Significant decrease in NSS at 6 and 9 days | [17][25] | |

| Inflammatory Cytokines | Rat TBI Model | This compound | Significant decrease in IL-6 positive cells | [25][26] |

| Rat ALI Model | Saline | IL-1β: 300-325 pg/mL, TNF-α: 4.0-4.9 pg/mL | [12] | |

| Rat ALI Model | Untreated | IL-1β: 809 to 557 pg/mL, TNF-α: 15.5 to 12.8 pg/mL | [12] | |

| Rat ALI Model | SFJDC Treatment | IL-1β: 761 to 376 pg/mL, TNF-α: 15.5 to 5.5 pg/mL | [12] | |

| Apoptosis | Rat MCAO Model | This compound (50 and 100 mg/kg) | Significant inhibition of TUNEL-positive cells | [3] |

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature on this compound's neuroprotection.

Middle Cerebral Artery Occlusion (MCAO) Rat Model

-

Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).

-

Anesthesia: Intraperitoneal injection of chloral hydrate (350 mg/kg).

-

Procedure: A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament suture (e.g., 4-0) with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Ischemia/Reperfusion: The suture is typically left in place for 1-2 hours to induce ischemia, followed by its withdrawal to allow for reperfusion.

-

This compound Administration: this compound (e.g., 50 mg/kg) is administered, often intraperitoneally or intravenously, at the onset of reperfusion or as a pretreatment.[5]

-

Outcome Measures: Neurological deficit scores (e.g., mNSS), infarct volume measurement using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[5][27]

Traumatic Brain Injury (TBI) Rat Model

-

Animal Model: Male Sprague-Dawley rats (200-250g).

-

Anesthesia: Intraperitoneal injection of chloral hydrate (10 mL/kg of 3.6% solution).[25][26]

-

Procedure: A controlled cortical impact (CCI) device is commonly used. A craniotomy is performed over the desired brain region (e.g., parietal cortex). The impactor tip is then used to induce a controlled cortical deformation.

-

This compound Administration: this compound (e.g., 75 μg) can be administered via intracerebroventricular injection.[17]

-

Outcome Measures: Neurological Severity Score (NSS) for behavioral assessment.[17][25] Histological analysis for neuronal damage and inflammation.

APP/PS1 Transgenic Mouse Model of Alzheimer's Disease

-

Animal Model: APP/PS1 double transgenic mice, which develop amyloid-beta (Aβ) plaques with age.

-

This compound Administration: Intraperitoneal injection of this compound (e.g., for 3 months).[4]

-

Outcome Measures:

-

Cognitive Assessment: Morris Water Maze (MWM) to assess spatial learning and memory.[6][26][28][29][30] Novel Object Recognition (NOR) test for recognition memory.[31][32]

-

Pathological Assessment: Immunohistochemistry for Aβ plaque burden. Western blotting for levels of synaptic proteins and enzymes involved in Aβ metabolism (e.g., BACE1, IDE).[4]

-

Western Blot Analysis

-

Protein Extraction: Brain tissue or cell lysates are homogenized in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-50 µg) are separated by SDS-PAGE (e.g., 10-12% gels) and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed using software like ImageJ.

-

Primary Antibodies (Example Dilutions):

-

Anti-Nrf2 (1:1000)

-

Anti-HO-1 (1:1000)

-

Anti-p-GSK3β (Ser9) (1:1000)

-

Anti-Bcl-2 (1:1000)

-

Anti-Bax (1:1000)

-

Anti-LC3 (1:1000)

-

Anti-Beclin-1 (1:1000)

-

Anti-β-actin (1:5000) as a loading control.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Preparation: Brain tissue homogenates or serum samples are collected.

-

Procedure: Commercial ELISA kits (e.g., for TNF-α, IL-1β) are used according to the manufacturer's instructions. Briefly, samples and standards are added to antibody-coated microplates. After incubation and washing, a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate. A substrate solution is then added to produce a colorimetric reaction, which is stopped, and the absorbance is measured at 450 nm.

-

Quantification: Cytokine concentrations are calculated based on a standard curve.[7][9][10][12][22]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

-

Tissue Preparation: Brain sections are deparaffinized and rehydrated.

-

Permeabilization: Sections are treated with proteinase K to permeabilize the tissue.

-

Labeling: The sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP. TdT incorporates the labeled nucleotides at the 3'-OH ends of fragmented DNA.

-

Detection: The incorporated biotin is detected using a streptavidin-HRP conjugate and a suitable chromogen (e.g., DAB), or a fluorescently labeled streptavidin.

-

Quantification: The number of TUNEL-positive (apoptotic) cells is counted in different brain regions and often expressed as a percentage of the total number of cells (counterstained with DAPI or hematoxylin).[3][11][27][29][33][34]

Signaling Pathway and Experimental Workflow Diagrams

Conclusion

This compound presents a compelling profile as a neuroprotective agent with a multifaceted mechanism of action. By targeting key pathways involved in inflammation, oxidative stress, apoptosis, and autophagy, it offers a holistic approach to mitigating neuronal damage in a range of neurological conditions. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the intricate molecular interactions of this compound and to translate these promising preclinical findings into effective clinical therapies. The provided methodologies and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to advancing the field of neuroprotection and drug discovery.

References

- 1. Scutellarein treats neuroblastoma by regulating the expression of multiple targets [journal.hep.com.cn]

- 2. scilit.com [scilit.com]

- 3. Neuroprotective effects of this compound against apoptosis induced by transient focal cerebral ischaemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scutellarein treats neuroblastoma by regulating the expression of multiple targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. binasss.sa.cr [binasss.sa.cr]

- 7. Scutellarin Inhibits Glioblastoma Growth in a Dose-dependent Manner by Suppressing the p63 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modification of keap1 cysteine residues by sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]

- 11. Spatiotemporal Protein Atlas of Cell Death-Related Molecules in the Rat MCAO Stroke Model [en-journal.org]

- 12. This compound inhibits high glucose-induced proliferation and migration of cultured vascular smooth muscle cells of rats via suppressing the ERK1/2 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Pretreatment Inhibits Myocardial Inflammation and Apoptosis in Rats After Coronary Microembolization by Activating the PI3K/Akt/GSK-3β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of glycogen synthase kinase-3-beta (GSK3β) blocks nucleocapsid phosphorylation and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modification of Keap1 Cysteine Residues by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Erigeron breviscapus (Vant.) Hand-Mazz.: A Promising Natural Neuroprotective Agent for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Beclin-1/LC3-II dependent macroautophagy was uninfluenced in ischemia-challenged vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Deciphering Functional Roles and Interplay Between Beclin1 and Beclin2 in Autophagosome Formation and Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. This compound attenuates lead‑induced myocardial injury by activating the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Activation and signaling of the p38 MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound reduces neuronal injury caused by traumatic brain injury insult: partly associated with suppression of interleukin-6 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scienceopen.com [scienceopen.com]

- 27. Evidence of apoptotic cell death after experimental traumatic brain injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Morris water maze deficits in rats following traumatic brain injury: lateral controlled cortical impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Accelerated Failure Time Survival Model to Analyze Morris Water Maze Latency Data - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Cognitive evaluation of traumatically brain-injured rats using serial testing in the Morris water maze - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Protective effects of scutellarin and this compound on brain and heart ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

The Anti-Inflammatory Properties of Breviscapine Extract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Breviscapine, an extract derived from the traditional Chinese herb Erigeron breviscapus, has garnered significant attention for its potent anti-inflammatory effects. Comprising primarily flavonoids, with scutellarin being a major active component, this compound has been the subject of numerous preclinical studies. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound extract, focusing on its mechanisms of action, detailed experimental protocols, and a quantitative summary of its effects on key inflammatory mediators. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways that are crucial in the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively inhibit this pathway at multiple points. A key mechanism is the inhibition of TGF-β-activated kinase 1 (TAK1) phosphorylation[1]. This upstream inhibition prevents the subsequent activation of the IκB kinase (IKK) complex.

Specifically, this compound treatment has been demonstrated to down-regulate the phosphorylation of IKKβ (p-IKKβ)[1]. This, in turn, leads to the up-regulation and stabilization of the inhibitor of NF-κB, IκBα[1]. By preventing the degradation of IκBα, this compound effectively sequesters the NF-κB p65 subunit in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent pro-inflammatory gene transcription. Some studies also suggest that this compound can inhibit the activation of Protein Kinase Cα (PKCα), another upstream regulator of NF-κB[2].

References

Breviscapine's Role in Modulating STAT3 and MAPK Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Breviscapine, a flavonoid extract from Erigeron breviscapus, has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Its primary active component, scutellarin, is believed to be responsible for many of these properties. Emerging evidence suggests that this compound and scutellarin exert their therapeutic effects by modulating key intracellular signaling pathways, notably the Signal Transducer and Activator of Transcription 3 (STAT3) and Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways are critical regulators of cell proliferation, differentiation, apoptosis, and inflammation, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This technical guide provides an in-depth overview of the current understanding of how this compound modulates STAT3 and MAPK signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Modulation of STAT3 Signaling

The STAT3 signaling pathway is a crucial transducer of signals from cytokines and growth factors, playing a pivotal role in cell survival, proliferation, and immune responses. Constitutive activation of STAT3 is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

This compound's active component, scutellarin, has been shown to inhibit the STAT3 pathway. In a study on hepatocellular carcinoma cells, scutellarin was found to suppress cell proliferation and invasion by down-regulating the JAK2/STAT3 pathway[1]. This suggests that scutellarin may interfere with the initial activation of STAT3 by inhibiting the upstream Janus kinase 2 (JAK2).

Furthermore, in a mouse model of cisplatin-induced nephrotoxicity, scutellarin demonstrated a dose-dependent inhibition of STAT3 phosphorylation[2]. This inhibitory effect was observed at doses of 30 and 60 mg/kg, indicating a direct or indirect modulation of STAT3 activity in vivo. Interestingly, in the context of myocardial ischemia-reperfusion injury, scutellarin has been reported to activate the JAK2/STAT3 pathway, suggesting a context-dependent and potentially protective role in certain tissues[3][4]. This dual role highlights the complexity of this compound's interaction with this pathway.

Modulation of MAPK Signaling

The MAPK signaling network, comprising primarily the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, is central to a wide array of cellular processes, including stress responses, apoptosis, and inflammation.

Scutellarin has been shown to significantly modulate the MAPK cascade. In lipopolysaccharide (LPS)-induced BV-2 microglial cells, scutellarin inhibited the phosphorylation of p38 and JNK, key mediators of the inflammatory response, without affecting ERK1/2 phosphorylation[5]. This selective inhibition points towards a specific mechanism of action in neuroinflammation.

In the cisplatin-induced nephrotoxicity model, scutellarin also inhibited the phosphorylation of JNK and ERK in a dose-dependent manner. A dose of 60 mg/kg of scutellarin was also able to suppress the phosphorylation of p38[2]. These findings indicate that scutellarin can broadly target the MAPK pathways to mitigate cellular stress and damage. The inhibitory effects of scutellarin on both the Smad and MAPK (ERK, JNK, and p38) pathways have also been observed in a model of asthma, where it was shown to suppress TGF-β1-stimulated epithelial fibrosis and airway remodeling.

Data Presentation

The following tables summarize the quantitative data available on the effects of scutellarin, the primary active component of this compound, on STAT3 and MAPK signaling pathways.

| Target | Model | Treatment | Dosage | Effect | Reference |

| p-STAT3 | Cisplatin-induced nephrotoxicity in mice | Scutellarin | 60 mg/kg | Complete prevention of upregulation | [2] |

| p-JNK | Cisplatin-induced nephrotoxicity in mice | Scutellarin | 30 or 60 mg/kg | Inhibition of upregulation | [2] |

| p-ERK | Cisplatin-induced nephrotoxicity in mice | Scutellarin | 30 or 60 mg/kg | Inhibition of upregulation | [2] |

| p-p38 | Cisplatin-induced nephrotoxicity in mice | Scutellarin | 60 mg/kg | Suppression of expression | [2] |

| p-p38 | LPS-induced BV-2 microglial cells | Scutellarin | Not specified | Inhibition of phosphorylation | [5] |

| p-JNK | LPS-induced BV-2 microglial cells | Scutellarin | Not specified | Inhibition of phosphorylation | [5] |

| p-ERK1/2 | LPS-induced BV-2 microglial cells | Scutellarin | Not specified | No effect on phosphorylation | [5] |

Experimental Protocols

Western Blotting for Phosphorylated STAT3 and MAPK

This protocol is a standard method for detecting the phosphorylation status of STAT3 and MAPK proteins.

1. Cell Lysis:

-

Culture cells to the desired confluency and treat with this compound/scutellarin and/or a stimulating agent (e.g., IL-6 for STAT3, LPS for MAPK).

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (Tyr705), p-ERK1/2 (Thr202/Tyr204), p-JNK (Thr183/Tyr185), or p-p38 (Thr180/Tyr182) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3, ERK, JNK, p38, or a housekeeping protein like β-actin or GAPDH.

In Vitro JNK Kinase Assay

This assay measures the enzymatic activity of JNK.

1. JNK Immunoprecipitation:

-

Lyse cells as described in the Western blot protocol.

-

Incubate the cell lysate with an anti-JNK antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2 hours at 4°C.

-

Pellet the beads by centrifugation and wash them three times with lysis buffer and then once with kinase assay buffer.

2. Kinase Reaction:

-

Resuspend the beads in kinase assay buffer containing ATP and a JNK substrate (e.g., GST-c-Jun).

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.

3. Detection of Substrate Phosphorylation:

-

Centrifuge the samples to pellet the beads.

-

Load the supernatant onto an SDS-PAGE gel.

-

Perform a Western blot as described above, using a primary antibody specific for the phosphorylated form of the substrate (e.g., phospho-c-Jun).

Visualizations

Caption: this compound's modulation of the JAK/STAT3 signaling pathway.

Caption: this compound's modulation of the MAPK signaling pathways.

Caption: Experimental workflow for Western blot analysis.

References

- 1. Scutellarin inhibits proliferation and invasion of hepatocellular carcinoma cells via down-regulation of JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of scutellarin on the mechanism of cardiovascular diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Scutellarin suppresses neuroinflammation via the inhibition of the AKT/NF-κB and p38/JNK pathway in LPS-induced BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Measuring Breviscapine's Effects on Cytokines using ELISA Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Breviscapine, a flavonoid extracted from the herb Erigeron breviscapus, has demonstrated significant anti-inflammatory properties in numerous preclinical studies. Its therapeutic potential is largely attributed to its ability to modulate the production of key inflammatory mediators, particularly cytokines. Enzyme-Linked Immunosorbent Assays (ELISAs) are a robust and widely used method for the sensitive and quantitative measurement of cytokines in various biological samples. This document provides detailed application notes and protocols for utilizing ELISA to assess the effects of this compound on the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).

Mechanism of Action: this compound's Impact on Inflammatory Signaling

This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in cytokine production. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2] Under inflammatory conditions, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the expression of these inflammatory cytokines.[3]

Furthermore, this compound can modulate the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK. These pathways are upstream regulators of NF-κB and also play a direct role in the transcriptional and post-transcriptional regulation of cytokine production. By attenuating the phosphorylation of key MAPK proteins, this compound can further dampen the inflammatory response.[4][5]

Data Presentation: Quantitative Effects of this compound on Cytokine Levels

The following tables summarize the quantitative data from preclinical studies investigating the effect of this compound on cytokine concentrations, as measured by ELISA.

Table 1: In Vitro - Effect of this compound on Pro-inflammatory Cytokine Levels in Lead Acetate (PbA)-Induced H9C2 Cardiomyocytes

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | 15.2 ± 1.8 | 21.5 ± 2.5 | 18.3 ± 2.1 |

| PbA (10 µM) | 48.7 ± 5.1 | 65.3 ± 6.8 | 55.4 ± 5.9 |

| PbA + this compound (5 µM) | 32.4 ± 3.5 | 43.1 ± 4.6 | 36.7 ± 4.0 |

| PbA + this compound (10 µM) | 21.8 ± 2.4 | 29.5 ± 3.2 | 25.1 ± 2.8 |

Data adapted from a study on lead-induced myocardial injury. Cells were treated for 24 hours. Values are presented as mean ± standard deviation.

Table 2: In Vivo - Effect of this compound on Serum Cytokine Levels in a Rat Model of Coronary Microembolization (CME)

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Sham | 35.6 ± 4.2 | 48.2 ± 5.5 |

| CME Model | 112.8 ± 12.5 | 155.4 ± 16.8 |

| CME + this compound (40 mg/kg/day) | 65.3 ± 7.1 | 89.7 ± 9.8 |

Data adapted from a study on myocardial inflammation. Rats were pre-treated with this compound for 7 days prior to CME induction. Serum samples were collected 12 hours post-surgery. Values are presented as mean ± standard deviation.

Experimental Protocols

General Sandwich ELISA Protocol for Cytokine Quantification

This protocol provides a general framework for a sandwich ELISA to measure TNF-α, IL-6, or IL-1β in cell culture supernatants or serum samples. Specific antibody concentrations and incubation times may need to be optimized for different commercial ELISA kits.

Materials:

-

96-well high-binding ELISA plates

-

Capture antibody (specific for the cytokine of interest)

-

Recombinant cytokine standard

-

Detection antibody (biotinylated, specific for the cytokine of interest)

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent/Blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Plate Coating:

-

Dilute the capture antibody to the recommended concentration in coating buffer.

-

Add 100 µL of the diluted capture antibody to each well of the 96-well plate.

-

Seal the plate and incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate 3 times with 200 µL of wash buffer per well.

-

Add 200 µL of blocking buffer to each well.

-

Seal the plate and incubate for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate 3 times with wash buffer.

-

Prepare a serial dilution of the recombinant cytokine standard in assay diluent to generate a standard curve (e.g., from 1000 pg/mL down to 15.6 pg/mL).

-

Add 100 µL of the standards and samples (cell culture supernatants or diluted serum) to the appropriate wells.

-

Seal the plate and incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate 3 times with wash buffer.

-

Dilute the biotinylated detection antibody to the recommended concentration in assay diluent.

-

Add 100 µL of the diluted detection antibody to each well.

-

Seal the plate and incubate for 1 hour at room temperature.

-

-

Streptavidin-HRP Incubation:

-

Wash the plate 3 times with wash buffer.

-

Dilute the Streptavidin-HRP conjugate to the recommended concentration in assay diluent.

-

Add 100 µL of the diluted Streptavidin-HRP to each well.

-

Seal the plate and incubate for 30 minutes at room temperature in the dark.

-

-

Color Development and Measurement:

-

Wash the plate 5 times with wash buffer.

-

Add 100 µL of TMB substrate to each well.

-

Incubate for 15-30 minutes at room temperature in the dark, or until a color gradient develops.

-

Add 50 µL of stop solution to each well to stop the reaction.

-

Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Use the standard curve to determine the concentration of the cytokine in the unknown samples.

-

Visualizations

Caption: this compound's inhibition of the NF-κB signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of the p38 pathway upregulates macrophage JNK and ERK activities, and the ERK, JNK, and p38 MAP kinase pathways are reprogrammed during differentiation of the murine myeloid M1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound alleviates NASH by inhibiting TGF‐β‐activated kinase 1‐dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resokaempferol-mediated anti-inflammatory effects on activated macrophages via the inhibition of JAK2/STAT3, NF-κB and JNK/p38 MAPK signaling pathways [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Breviscapine Dosage for Middle Cerebral Artery Occlusion (MCAO) Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of breviscapine in the middle cerebral artery occlusion (MCAO) rodent model of ischemic stroke. This document includes a summary of effective dosages, detailed experimental protocols for MCAO surgery, this compound administration, and outcome assessments, as well as visualizations of the proposed signaling pathways and experimental workflow.

Data Presentation: Summary of this compound Dosage and Effects in MCAO Models

The following tables summarize the quantitative data from various studies on the administration of this compound in rat models of MCAO.

| Dosage | Administration Route | Treatment Regimen | Key Findings | Reference |

| 50 mg/kg/day | Intragastric | 7 successive days before 2h MCAO | Inhibited neuronal apoptosis, decreased TUNEL-positive cells, inhibited caspase-3 activation, and upregulated Bcl-2 expression.[1] | [1] |

| 100 mg/kg/day | Intragastric | 7 successive days before 2h MCAO | Similar protective effects as the 50 mg/kg dose, inhibiting apoptosis and regulating related proteins.[1] | [1] |

| 50 mg/kg | Intraperitoneal (i.p.) | Single injection after MCAO | Reduced infarct volume and brain water content, and improved neurological function.[2] | [2] |

| 50 mg/kg | Intravenous (i.v.) | Single injection at different reperfusion time-points | Ameliorated neurologic deficit, reduced infarct volume and water content when administered within 5 hours of reperfusion.[3] | [3] |

| Low, Medium, High Doses | Not specified | Not specified | Dose-dependently ameliorated cerebral I/R injury and improved neurological performance.[4] Reduced neurological injury score, infarct volume, and serum NSE concentration.[5][6] | [4][5][6] |

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Surgery Protocol (Intraluminal Suture Method)

This protocol describes the induction of transient focal cerebral ischemia in rats using the intraluminal suture method.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthetic (e.g., isoflurane, chloral hydrate)

-

4-0 nylon monofilament suture with a rounded tip

-

Operating microscope or surgical loupes

-

Microsurgical instruments

-

Heating pad to maintain body temperature

-

Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Place the rat in a supine position on a heating pad to maintain its body temperature at 37°C.

-

Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA and the pterygopalatine artery.

-

Place a temporary ligature around the CCA.

-

Make a small incision in the ECA.

-

Introduce the 4-0 nylon monofilament suture through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement. The insertion depth is typically 18-22 mm from the CCA bifurcation.

-

(Optional) Use a Laser Doppler flowmeter to confirm a significant drop in cerebral blood flow, indicating successful occlusion.

-

After the desired occlusion period (e.g., 2 hours), carefully withdraw the suture to allow for reperfusion.

-

Close the neck incision with sutures.

-

Allow the rat to recover from anesthesia in a warm cage.

Preparation and Administration of this compound

Preparation for Intraperitoneal (i.p.) Injection:

-

This compound powder is dissolved in a suitable vehicle, such as sterile saline or a solution containing a small amount of dimethyl sulfoxide (DMSO) to aid solubility, followed by dilution with saline.

-

The final concentration should be calculated to deliver the desired dose in a reasonable injection volume (e.g., 1-2 ml/kg).

-

The solution should be sterile-filtered before injection.

Administration:

-

Intraperitoneal (i.p.) Injection: Restrain the rat and inject the this compound solution into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Intragastric (i.g.) Gavage: Administer the this compound solution directly into the stomach using a gavage needle.

-

Intravenous (i.v.) Injection: Administer the this compound solution via a cannulated vein, typically the tail vein.

Assessment of Neurological Deficit

A neurological scoring system is used to evaluate the extent of neurological impairment after MCAO. A commonly used 5-point scale is described below:

-

0: No observable neurological deficit.

-

1: Failure to fully extend the contralateral forepaw.

-

2: Circling to the contralateral side.

-

3: Falling to the contralateral side.

-

4: No spontaneous walking with a depressed level of consciousness.

Measurement of Infarct Volume (TTC Staining)

2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method to visualize and quantify the infarct area in the brain.

Materials:

-

2% TTC solution in phosphate-buffered saline (PBS)

-

Brain matrix for slicing

-

Formalin solution (10%) for fixation

-

Image analysis software

Procedure:

-

At the end of the experiment (e.g., 24 hours after MCAO), euthanize the rat and carefully remove the brain.

-

Chill the brain briefly to facilitate slicing.

-

Place the brain in a brain matrix and slice it into 2 mm coronal sections.

-

Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.

-

Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

-

Fix the stained slices in 10% formalin.

-

Capture images of the stained slices.

-

Use image analysis software to measure the area of the infarct and the total area of the hemisphere for each slice.

-

Calculate the infarct volume using the following formula:

-

Corrected infarct volume = [Total infarct volume] - [(Volume of the ipsilateral hemisphere) - (Volume of the contralateral hemisphere)]

-

Visualization of Pathways and Workflows

Experimental Workflow for this compound Treatment in MCAO Model

Caption: Experimental workflow for evaluating this compound in a rat MCAO model.

Signaling Pathways Modulated by this compound in Cerebral Ischemia

This compound exerts its neuroprotective effects through multiple signaling pathways.

1. Anti-Apoptotic Pathway:

Caption: this compound's anti-apoptotic mechanism.

2. Anti-Inflammatory and Antioxidant Pathways:

Caption: this compound's modulation of inflammatory and antioxidant pathways.

3. Autophagy Regulation Pathway:

Caption: this compound's regulation of autophagy via the JAK2/STAT5/BCL2 pathway.[7]

These protocols and data provide a foundational resource for researchers investigating the neuroprotective potential of this compound in preclinical models of ischemic stroke. It is recommended to consult the original research articles for further details and to adapt these protocols as necessary for specific experimental designs.

References

- 1. Neurological deficit scoring [bio-protocol.org]

- 2. Measuring infarct size by the tetrazolium method [southalabama.edu]

- 3. rwdstco.com [rwdstco.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Effects of this compound on cerebral ischemia-reperfusion injury and intestinal flora imbalance by regulating the TLR4/MyD88/NF-κB signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound ameliorates autophagy by activating the JAK2/STAT5/BCL2 pathway in a transient cerebral ischemia rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Preparation of Breviscapine Solutions for Cell Culture Experiments

Introduction

Breviscapine is a flavonoid extract derived from the traditional Chinese herb Erigeron breviscapus. It is primarily composed of scutellarin and apigenin-7-O-glucuronide.[1] Widely utilized for its therapeutic effects on cardiovascular and cerebrovascular diseases, this compound exhibits a range of pharmacological properties, including vasodilation, anti-inflammation, and protection against ischemia-reperfusion injury.[2][3] Its potential as an anti-cancer agent is also under investigation, with studies showing its ability to induce apoptosis and suppress tumor cell growth.[4]

However, the application of this compound in in vitro cell culture experiments is challenging due to its physicochemical properties. As a Biopharmaceutics Classification System (BCS) class IV drug, it possesses low aqueous solubility and poor chemical stability, which can impede the accuracy and reproducibility of experimental results.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper preparation and handling of this compound solutions to ensure consistent and reliable outcomes in cell culture-based assays.

Physicochemical Properties

Understanding the solubility and stability of this compound is critical for designing experiments.

Solubility

This compound is poorly soluble in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO).[5][7] For cell culture applications, preparing a concentrated stock solution in a biocompatible solvent is the standard approach.

| Solvent | Solubility | Recommendation for Cell Culture |

| Water | Low / Poor[5][6] | Not recommended for initial stock solution preparation. |

| Dimethyl Sulfoxide (DMSO) | Soluble[7] | Recommended solvent. Prepare a high-concentration stock solution. |

| Ethanol | Soluble | Can be used, but DMSO is more common and often less cytotoxic at low final concentrations. |

Table 1: Solubility of this compound in Common Solvents

Stability

This compound exhibits poor chemical stability, particularly in aqueous solutions.[6] To mitigate degradation and ensure consistent activity, proper storage and handling are essential.

| Condition | Stability | Recommendation |

| Stock Solution (in DMSO) | Moderately Stable | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

| Working Solution (in Culture Medium) | Poor | Prepare fresh for each experiment immediately before use. Do not store. |

| Light Exposure | Potentially Unstable | Protect solutions from direct light during preparation and storage. |

Table 2: Stability and Storage Recommendations for this compound Solutions

Recommended Working Concentrations

The effective concentration of this compound varies depending on the cell line and the biological endpoint being investigated. The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum (typically ≤0.5%, ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[8]

| Cell Line | Effective Concentration Range | Observed Effect | Reference |

| A549 (Non-small cell lung cancer) | 25 - 100 µM | Inhibition of proliferation, induction of apoptosis. | [4] |

| PC12 (Pheochromocytoma) | 25 - 200 µM | Cytotoxicity and inhibition of cell proliferation at higher concentrations. | [7] |

| H9C2 (Cardiomyoblast) | 10 µM | Attenuation of lead-induced myocardial injury. | [9] |

| Hepatocytes | Not specified | Attenuation of lipid accumulation, inflammation, and lipotoxicity. | [10][11] |

Table 3: Examples of this compound Working Concentrations in Cell Culture

Experimental Protocols

Adherence to a strict, aseptic protocol is necessary to prevent contamination and ensure the integrity of the compound and the cell culture.[12] All steps should be performed in a laminar flow hood.